Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H23NO2 It is a derivative of cyclohexane, featuring a tert-butyl group, an amino group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-amino-4-methylcyclohexanone with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
- Dissolve 4-amino-4-methylcyclohexanone in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride: A salt form with similar properties but different solubility and stability characteristics.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl group provides steric hindrance, affecting its conformational stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-5-7-12(4,13)8-6-9/h9H,5-8,13H2,1-4H3 |
InChI Key |
VESCBHIAWUVEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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